N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
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Overview
Description
N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Urea Group: The thiazole intermediate is then reacted with cyclohexyl isocyanate to introduce the cyclohexylureido group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects . Additionally, the compound’s ability to modulate inflammatory pathways and induce apoptosis in cancer cells is being investigated .
Comparison with Similar Compounds
N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of the allyl, cyclohexylureido, and thiazole moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-2-8-16-13(20)9-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h2,10-11H,1,3-9H2,(H,16,20)(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXUXDBTQLRSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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